molecular formula C6H6BN3O2 B2616343 (3H-iMidazo[4,5-b]pyridin-6-yl)boronic acid CAS No. 1374263-88-3

(3H-iMidazo[4,5-b]pyridin-6-yl)boronic acid

カタログ番号 B2616343
CAS番号: 1374263-88-3
分子量: 162.94
InChIキー: JAZQDXGXSCOWEZ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“(3H-iMidazo[4,5-b]pyridin-6-yl)boronic acid” is a chemical compound with the molecular formula C12H16BN3O2 . It is a white to yellow solid at room temperature . The IUPAC name for this compound is 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3H-imidazo[4,5-b]pyridine .


Molecular Structure Analysis

The molecular structure of “this compound” includes an imidazo[4,5-b]pyridine core, which is a fused bicyclic heterocycle containing three carbon atoms, two nitrogen atoms, and four hydrogen atoms .


Physical And Chemical Properties Analysis

“this compound” is a white to yellow solid at room temperature . It has a molecular weight of 245.09 . The compound is highly soluble in water and other polar solvents .

作用機序

(3H-iMidazo[4,5-b]pyridin-6-yl)boronic acid inhibits the activity of BTK and ITK by binding to their ATP-binding sites, which prevents the transfer of phosphate groups to downstream signaling molecules. This leads to a decrease in the activation of immune cells and a reduction in inflammation and tissue damage.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound depend on the specific disease or condition being treated. In general, the compound has been found to reduce the proliferation and activation of immune cells, leading to a decrease in inflammation and tissue damage. This effect has been observed in various animal models of autoimmune disorders and inflammatory diseases.

実験室実験の利点と制限

One of the advantages of (3H-iMidazo[4,5-b]pyridin-6-yl)boronic acid is its specificity for BTK and ITK, which allows for targeted inhibition of these kinases without affecting other signaling pathways. This specificity also reduces the risk of off-target effects and toxicity. However, the compound has limited solubility in aqueous solutions, which can make it difficult to administer in vivo. Additionally, the compound has a short half-life, which may require frequent dosing in order to maintain therapeutic levels.

将来の方向性

There are several future directions for research on (3H-iMidazo[4,5-b]pyridin-6-yl)boronic acid. One area of interest is the development of more potent and selective inhibitors of BTK and ITK. Another area of research is the investigation of the compound's potential therapeutic applications in other diseases, such as viral infections and neurological disorders. Additionally, the development of new formulations and delivery methods may improve the solubility and pharmacokinetics of the compound.

合成法

The synthesis of (3H-iMidazo[4,5-b]pyridin-6-yl)boronic acid involves several steps, including the preparation of the intermediate compounds and the coupling reaction between the boronic acid and the imidazopyridine. The general procedure involves the reaction of 2-chloropyridine with 1,2-diaminoethane to form the imidazopyridine intermediate, which is then coupled with the boronic acid using a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. The final product is obtained after purification by column chromatography and recrystallization.

科学的研究の応用

(3H-iMidazo[4,5-b]pyridin-6-yl)boronic acid has been extensively studied for its potential therapeutic applications in various diseases, including cancer, autoimmune disorders, and inflammatory diseases. The compound has been found to inhibit the activity of BTK and ITK, which are involved in the signaling pathways that regulate immune cell function. Inhibition of these kinases has been shown to reduce the proliferation and activation of immune cells, leading to a decrease in inflammation and tissue damage.

Safety and Hazards

“(3H-iMidazo[4,5-b]pyridin-6-yl)boronic acid” may be harmful by inhalation, in contact with skin, and if swallowed . It may also cause an allergic skin reaction . Safety precautions include wearing protective gloves, clothing, eye protection, and face protection .

特性

IUPAC Name

1H-imidazo[4,5-b]pyridin-6-ylboronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BN3O2/c11-7(12)4-1-5-6(8-2-4)10-3-9-5/h1-3,11-12H,(H,8,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAZQDXGXSCOWEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC2=C(N=C1)N=CN2)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.94 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。